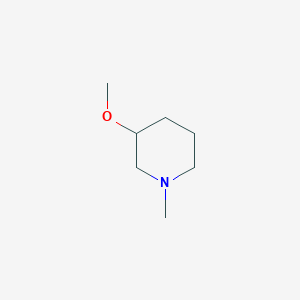

3-Methoxy-1-methylpiperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Organic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in organic chemistry. nih.gov Its saturated and flexible nature allows for a variety of conformational arrangements, influencing the biological activity and physical properties of the molecules in which it is found. Piperidine and its derivatives are integral components in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and specialty materials. ijnrd.org They serve as versatile building blocks and are often employed as catalysts or bases in organic reactions. atamanchemicals.com The development of efficient and cost-effective methods for the synthesis of substituted piperidines remains a key objective in modern organic chemistry. nih.gov

The significance of the piperidine scaffold is underscored by its presence in a vast number of biologically active compounds. ajchem-a.com Researchers have extensively explored piperidine derivatives for their potential in various therapeutic areas. ajchem-a.com The adaptability of the piperidine ring allows for the introduction of various functional groups, leading to a wide range of chemical entities with distinct properties and functions. ijnrd.org

Role of Methyl and Methoxy (B1213986) Substituents in Modulating Molecular Properties

The introduction of methyl and methoxy substituents onto the piperidine scaffold plays a crucial role in fine-tuning the molecular properties of the resulting derivatives. A methyl group, being a simple alkyl substituent, can influence the steric environment and lipophilicity of a molecule. The N-methyl group in N-methylpiperidine, for instance, is a key feature in many reactive compounds used in organic synthesis. chemicalbook.comsigmaaldrich.com

Overview of Research Directions for Substituted Piperidines

Current research on substituted piperidines is multifaceted, with significant efforts directed towards several key areas. A primary focus is the development of novel synthetic methodologies that allow for the efficient and stereoselective construction of highly substituted piperidine rings. nih.govsfu.ca This includes the use of transition metal catalysis, cycloaddition reactions, and multicomponent reactions to create diverse libraries of piperidine derivatives. nih.govresearchgate.net

Another major research avenue involves the exploration of piperidine derivatives for various applications. In medicinal chemistry, there is a continuous search for new piperidine-based therapeutic agents. ajchem-a.comnih.gov Researchers are also investigating the use of piperidine derivatives in materials science, for example, in the development of functional materials for coatings and adhesives, and as stabilizers in plastics. xindaobiotech.com Furthermore, substituted piperidines are utilized as essential tools in chemical research, serving as building blocks for the synthesis of complex molecules and as ligands in catalysis. xindaobiotech.com The ongoing investigation into the structure-activity relationships of these compounds continues to fuel advancements in various scientific disciplines. nih.gov

Chemical Profile of 3-Methoxy-1-methylpiperidine

Structure

2D Structure

3D Structure

Properties

CAS No. |

54288-76-5 |

|---|---|

Molecular Formula |

C7H15NO |

Molecular Weight |

129.20 g/mol |

IUPAC Name |

3-methoxy-1-methylpiperidine |

InChI |

InChI=1S/C7H15NO/c1-8-5-3-4-7(6-8)9-2/h7H,3-6H2,1-2H3 |

InChI Key |

NYOZCDTULQDYDI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC(C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 1 Methylpiperidine

Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine ring is a fundamental step in the synthesis of 3-Methoxy-1-methylpiperidine. Various methods, including reductive amination and cyclization reactions, are employed to create this heterocyclic scaffold.

Reductive Amination Approaches

Reductive amination is a widely used method for forming C-N bonds and is applicable to piperidine synthesis. mdpi.com This process typically involves the condensation of an amine with a ketone or aldehyde to form an imine, which is then reduced to the corresponding amine. mdpi.com In the context of synthesizing precursors to this compound, a common strategy involves the reductive amination of a suitably substituted piperidinone. For instance, the reductive amination of 1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinone with benzylamine (B48309) under a hydrogen atmosphere is a key step in the synthesis of related compounds. google.com This reaction is typically carried out in a reaction-inert solvent such as methanol (B129727), tetrahydrofuran (B95107), or toluene. google.com

A variety of reducing agents can be employed for reductive amination, including sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride, and catalytic hydrogenation. researchgate.net Boron-based reagents like amine boranes and sodium triacyloxyborohydride are particularly effective due to their mild nature, which allows for the preservation of other functional groups. researchgate.net

Cyclization Reactions

Intramolecular cyclization reactions provide another powerful route to the piperidine ring system. mdpi.com These reactions involve the formation of a new C-N or C-C bond within a linear precursor that already contains the nitrogen atom. mdpi.com

One such approach is the Dieckmann cyclization, which can be used to prepare substituted piperidine-2,4-diones, potential precursors that could be further modified to yield this compound. core.ac.uk Additionally, radical cyclizations of 1,6-enynes initiated by triethylborane (B153662) can lead to the formation of polysubstituted piperidines. mdpi.com Another strategy involves the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes, which proceeds through an acid-mediated functionalization to form an enamine, followed by the generation of an iminium ion and subsequent reduction. mdpi.com

Introduction of the 1-Methyl Group

The introduction of the methyl group at the nitrogen atom of the piperidine ring is a crucial step in the synthesis of this compound. This can be achieved through direct N-methylation or reductive N-methylation strategies.

N-Methylation Techniques

Direct N-methylation involves the reaction of a secondary amine (the piperidine nitrogen) with a methylating agent. A plausible route for the synthesis of this compound involves the quaternization of the piperidine nitrogen with methyl iodide to form the 1-methylpiperidine (B42303) structure. vulcanchem.com In a related synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine, reductive methylation with formaldehyde (B43269) is employed to introduce the N-methyl group. prepchem.com

Reductive N-Methylation Strategies

Reductive N-methylation offers an alternative method for introducing the 1-methyl group. This can be achieved through reactions like the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde. A modified Eschweiler-Clarke reaction using formic acid-d2 has been used to selectively introduce a monodeuterated methyl group onto a piperidine nitrogen. nih.gov Another approach is electroreductive methylation, where iminium ions generated in situ from the condensation of an amine with formaldehyde are reduced at a carbon cathode. blucher.com.br This method has been successfully applied to the methylation of piperidine, yielding N-methylpiperidine. blucher.com.br

Regioselective Introduction of the 3-Methoxy Group

The regioselective introduction of the methoxy (B1213986) group at the 3-position of the piperidine ring is a key challenge in the synthesis of this compound. Achieving this selectivity often requires multi-step procedures and the use of directing groups.

In the synthesis of related compounds, the methoxy group is often introduced early in the synthetic sequence. For example, in the synthesis of cisapride, a key intermediate is 1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinone. google.com The synthesis of this intermediate starts from 3-bromo-4-oxopiperidine-1-carboxylic acid ethyl ester, which is treated with sodium methoxide (B1231860) in methanol to yield 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylic acid ethyl ester. drugfuture.com Subsequent methylation and hydrolysis lead to the desired 3-methoxy-4-piperidinone derivative. drugfuture.com

Another approach involves the copper ion-catalyzed regioselective introduction of functional groups into the γ-position (C3) of a piperidine skeleton. This method utilizes α-methoxylated β,γ-didehydropiperidines as starting materials. nii.ac.jp While this specific method introduces carbon-based nucleophiles, it demonstrates a strategy for achieving regioselectivity at the 3-position.

Etherification of Precursor Hydroxyl Groups

The most direct route to this compound involves the etherification of the corresponding alcohol, 1-methyl-3-piperidinol. This transformation is commonly achieved via well-established methods such as the Williamson ether synthesis or the Mitsunobu reaction.

The Williamson ether synthesis is a robust and widely used method for preparing ethers. wikipedia.orgbyjus.com The reaction proceeds via an SN2 mechanism where an alkoxide ion acts as the nucleophile, displacing a halide or other suitable leaving group. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, 1-methyl-3-piperidinol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. libretexts.org This nucleophilic alkoxide is then treated with a methylating agent, typically an alkyl halide like methyl iodide or a sulfonate ester like methyl tosylate. A specific application of this method is seen in the synthesis of a related compound, cis-3-Methoxy-1-methyl-5-phenylpiperidine, where cis-1-methyl-5-phenyl-3-piperidinol is treated with sodium hydride and subsequently with a methylating agent (not specified but implied) in tetrahydrofuran (THF). prepchem.com

Another powerful method for this etherification is the Mitsunobu reaction . This reaction allows for the conversion of a primary or secondary alcohol into various functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon. nih.gov The reaction typically involves the alcohol, a nucleophile (in this case, methanol, which is the solvent and reagent), triphenylphosphine (B44618) (PPh₃) or tributylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). umich.edu While direct examples for this compound are not prominent, the synthesis of analogs such as N-methylpiperidine-containing Hsp90 inhibitors has successfully employed Mitsunobu etherification to couple N-methyl-4-piperidinol with phenolic substrates. nih.govumich.edu This demonstrates the utility of the reaction for forming ether linkages on piperidine scaffolds.

Table 1: Comparison of Etherification Methods for Piperidinols

| Method | Key Reagents | General Conditions | Key Features |

|---|---|---|---|

| Williamson Ether Synthesis | Strong base (e.g., NaH), Methylating agent (e.g., CH₃I, (CH₃)₂SO₄) | Aprotic solvent (e.g., THF, DMF), often requires heating. prepchem.comresearchgate.net | Classic SN2 reaction; works well with primary and secondary alcohols; risk of elimination with hindered substrates. wikipedia.orgmasterorganicchemistry.com |

| Mitsunobu Reaction | Phosphine (B1218219) (e.g., PPh₃), Azodicarboxylate (e.g., DEAD, DIAD), Methanol | Aprotic solvent (e.g., THF, Benzene), typically low temperatures to room temperature. umich.edu | Proceeds with inversion of configuration at the stereocenter; mild conditions; good for secondary alcohols. nih.gov |

Nucleophilic Substitution Reactions for Methoxy Installation

An alternative synthetic strategy involves the direct installation of the methoxy group onto the piperidine ring at the C-3 position via a nucleophilic substitution reaction. This approach requires a precursor where the C-3 position is functionalized with a good leaving group, such as a halide (e.g., chloro, bromo) or a sulfonate ester (e.g., tosylate, mesylate).

The reaction proceeds by treating the 3-functionalized piperidine substrate with a source of methoxide ions, such as sodium methoxide (NaOMe) or potassium methoxide (KOMe). The methoxide ion acts as the nucleophile and displaces the leaving group. The efficiency of this SN2 reaction is dependent on the nature of the leaving group and the steric hindrance at the reaction center. libretexts.org While nucleophilic substitution is a fundamental reaction, its application on piperidine rings can sometimes be complicated by competing elimination reactions, especially if the leaving group is on a secondary carbon. libretexts.org

The synthesis of related heterocyclic compounds often employs this strategy. For instance, methoxy groups can be installed on pyridine (B92270) rings through nucleophilic aromatic substitution of a leaving group like fluoride (B91410) with sodium methoxide. vulcanchem.com Although this applies to an aromatic system, the underlying principle of nucleophilic displacement is analogous.

Indirect Methods via Functional Group Transformations

Indirect methods provide alternative pathways to this compound by constructing the key functionalities through a series of transformations. A plausible route involves the modification of a pyridine precursor. For example, a 3-methoxypyridine (B1141550) derivative could be synthesized first, followed by the reduction of the aromatic ring to the corresponding piperidine.

The hydrogenation of pyridine derivatives is a common method for synthesizing piperidines. mdpi.com This can be achieved using various catalytic systems, such as rhodium, ruthenium, or iridium catalysts, often under hydrogen pressure. mdpi.com The N-methylation step can be performed either before or after the ring reduction. If starting with 3-methoxypyridine, N-methylation followed by catalytic hydrogenation would yield the target molecule.

Another indirect approach could involve the synthesis of β-amino amides through the elimination of a methoxy group, followed by a Michael addition of an amine. rsc.org While this specific sequence leads to a different class of compounds, it highlights the principle of using a methoxy group as a precursor that can be transformed in a multi-step sequence to achieve a desired molecular architecture. rsc.org Similarly, functional group interconversions starting from a 3-piperidone derivative, such as N-carbamate-2-methoxy-3-piperidones, could also be envisioned. uni-regensburg.de Reduction of the ketone at C-3 would yield the alcohol precursor, 1-methyl-3-piperidinol, which can then be etherified as described previously. uni-regensburg.de

Enantioselective Synthesis of this compound

Since this compound possesses a chiral center at the C-3 position, its synthesis in an enantiomerically pure form is of significant interest. This can be accomplished using several asymmetric strategies, including chiral auxiliary-mediated synthesis, asymmetric catalysis, and kinetic resolution.

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org

For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be attached to a piperidine precursor to direct a stereoselective reaction. For example, auxiliaries like Evans' oxazolidinones or pseudoephedrine amides are widely used. wikipedia.orgtcichemicals.com A strategy could involve the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, where the ester is derived from a chiral alcohol like 8-phenylmenthol. wikipedia.org Alternatively, an asymmetric Dieckmann cyclization could be employed to form a chiral piperidinone, which is then elaborated to the target molecule. In a hypothetical sequence, a carboxylic acid precursor could be coupled to pseudoephedrine, followed by α-alkylation where the stereochemistry is controlled by the auxiliary. Subsequent cyclization and functional group manipulation would lead to the chiral piperidine ring, from which the methoxy group can be installed. wikipedia.org

Asymmetric Catalysis in Ring Formation or Functionalization

Asymmetric catalysis offers a highly efficient method for preparing chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. nih.gov This approach can be applied either to the formation of the chiral piperidine ring itself or to the functionalization of a prochiral piperidine derivative.

Recent advances have focused on the asymmetric hydrogenation of substituted pyridinium (B92312) salts or tetrahydropyridines using chiral transition metal catalysts, such as those based on iridium, rhodium, or ruthenium. mdpi.com For example, the asymmetric hydrogenation of a suitably substituted pyridinium salt using a chiral iridium(I) catalyst with a P,N-ligand can produce chiral piperidines with high enantioselectivity. mdpi.com Similarly, rhodium-catalyzed asymmetric hydrogenation of tetrasubstituted fluoroalkenes has been used to produce enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine, showcasing the power of this method for creating complex chiral piperidines. mdpi.com A similar strategy could be adapted to a precursor of this compound.

Another approach is asymmetric cyclization. For instance, a palladium-catalyzed enantioselective oxidative amination of non-activated alkenes using a chiral pyridine-oxazoline ligand can form substituted piperidines. mdpi.com

Table 2: Selected Asymmetric Catalysis Strategies for Piperidine Synthesis

| Strategy | Catalyst System (Example) | Precursor Type | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium(I) with chiral P,N-ligand | Substituted Pyridinium Salts | mdpi.com |

| Asymmetric Hydrogenation | Rhodium with chiral phosphine ligand | Substituted Tetrahydropyridines / Enamides | mdpi.com |

| Oxidative Amination | Palladium with chiral pyridine-oxazoline ligand | Alkenyl Amines | mdpi.com |

| Enamine-Iminium Catalysis | Bifunctional spirobicyclic pyrrolidine | Pictet-Spengler type reactions | frontiersin.org |

Kinetic Resolution Techniques

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. nih.gov This technique can be applied to the final product, this compound, or more commonly, to its racemic precursor, 1-methyl-3-piperidinol. The maximum yield for a single enantiomer in a classic kinetic resolution is 50%. nih.gov

A prominent method is the catalytic kinetic resolution of cyclic amines via enantioselective acylation. nih.gov This has been successfully applied to disubstituted piperidines using a combination of an achiral N-heterocyclic carbene (NHC) and a chiral hydroxamic acid as co-catalysts, achieving high selectivity factors. nih.govethz.ch The less reactive enantiomer can be recovered with high enantiomeric purity after the more reactive enantiomer has been acylated. A similar protocol using chiral acyl chlorides, such as N-tosyl-(S)-prolyl chloride, has also been investigated for the resolution of racemic heterocyclic amines, although it showed lower diastereoselectivity for methylpiperidines compared to other amines. researchgate.net

Enzymatic kinetic resolution is another powerful tool. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. For example, racemic 1-methyl-3-piperidinol could be subjected to acylation with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. One enantiomer would be converted to the corresponding ester, allowing for separation from the unreacted alcohol enantiomer. Dynamic kinetic resolution, which combines this enzymatic resolution with an in-situ racemization of the starting material, can theoretically convert the entire racemic mixture into a single desired enantiomer, overcoming the 50% yield limit. nih.gov

Table 3: Overview of Kinetic Resolution Methods

| Method | Chiral Agent | Substrate | Principle |

|---|---|---|---|

| Catalytic Acylation | Chiral Hydroxamic Acid / NHC | Racemic amine (e.g., piperidine) | One enantiomer is selectively acylated at a faster rate. nih.govethz.ch |

| Enzymatic Acylation | Lipase | Racemic alcohol (e.g., 1-methyl-3-piperidinol) | One enantiomer is selectively esterified by the enzyme. |

| Dynamic Kinetic Resolution | Enzyme + Racemization Catalyst (e.g., Metal complex) | Racemic alcohol or amine | Combines selective reaction of one enantiomer with continuous racemization of the other. nih.gov |

Chemical Transformations and Reactivity of 3 Methoxy 1 Methylpiperidine

Predicted Physicochemical Properties

Based on its structure and comparison with analogous compounds, the physicochemical properties of 3-Methoxy-1-methylpiperidine can be predicted.

| Property | Predicted Value | Reference |

| Molecular Formula | C7H15NO | vulcanchem.com |

| Molecular Weight | 129.20 g/mol | vulcanchem.com |

| Boiling Point | ~165-170 °C | vulcanchem.com |

| Density | ~1.0-1.1 g/cm³ | vulcanchem.com |

| Flash Point | ~50 °C | vulcanchem.com |

N-Alkylation and N-Acylation Reactions

Reactivity and Potential Transformations

The chemical reactivity of this compound is influenced by the presence of the tertiary amine and the methoxy (B1213986) group.

Basicity : The nitrogen atom of the piperidine (B6355638) ring possesses a lone pair of electrons, making the compound basic. It can react with acids to form salts. chemicalbook.com The electron-donating effect of the methoxy group may slightly influence the basicity of the nitrogen. vulcanchem.com

Oxidation : The compound can undergo oxidation reactions. For instance, atmospheric oxidation by hydroxyl radicals is a potential degradation pathway, which could lead to the formation of aldehydes or ketones. vulcanchem.com

N-Oxide Formation : The tertiary amine can be oxidized to form the corresponding N-oxide, a common transformation for N-methylpiperidine derivatives. nih.gov

Reactions involving the Methoxy Group : The ether linkage of the methoxy group is generally stable but can be cleaved under harsh acidic conditions.

Research Applications and Context

Stereochemical Considerations and Conformational Analysis

Role as a Building Block in Organic Synthesis

3-Methoxy-1-methylpiperidine serves as a valuable building block in organic synthesis. Its bifunctional nature, containing both a tertiary amine and a methoxy (B1213986) group, allows for its incorporation into more complex molecular architectures. Substituted piperidines, in general, are crucial intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. xindaobiotech.com The specific substitution pattern of this compound makes it a useful synthon for creating molecules with defined stereochemistry and functionality.

Use in the Synthesis of Biologically Active Molecules

While specific examples of biologically active molecules directly synthesized from this compound are not extensively documented in the provided search results, the broader class of substituted piperidines is of immense importance in medicinal chemistry. nih.govajchem-a.com The piperidine (B6355638) scaffold is a common feature in many approved drugs. thieme-connect.com The introduction of a methoxy group is a well-established strategy in drug design to enhance pharmacological properties. nih.gov Therefore, it is plausible that this compound could be utilized as an intermediate in the synthesis of novel therapeutic agents. For example, related structures like 4-amino-3-p-methoxyphenyl-1-methyl-piperidine are intermediates in the synthesis of complex heterocyclic systems. prepchem.com

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in 3-Methoxy-1-methylpiperidine and studying its conformational isomers. The spectra are characterized by absorption bands corresponding to specific vibrational modes of the molecule.

The FT-IR spectrum is expected to prominently feature strong C-H stretching vibrations just below 3000 cm⁻¹. These bands arise from the methyl and methylene (B1212753) groups of the piperidine (B6355638) ring and the methoxy (B1213986) group. Specifically, asymmetric and symmetric stretching of the methylene groups (–CH₂) are anticipated around 2920 cm⁻¹ and 2850 cm⁻¹, respectively, while methyl group (–CH₃) stretches appear near 2960 cm⁻¹ and 2890 cm⁻¹. mdpi.com

Raman spectroscopy provides complementary information. While C-O and C-N stretches are observable, the non-polar C-C and C-H bonds of the piperidine skeleton often produce strong Raman signals. Conformational studies of similar piperidine rings using Raman spectroscopy have shown that the positions of certain bands can distinguish between axial and equatorial orientations of substituents, providing a means to analyze the conformational equilibrium of this compound in different states. researchgate.netacs.org

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Asymmetric C-H Stretch | -CH₃ (N-Methyl, O-Methyl) | ~2960 | Medium-Strong |

| Asymmetric C-H Stretch | -CH₂ (Ring) | ~2920 | Medium-Strong |

| Symmetric C-H Stretch | -CH₃ (N-Methyl, O-Methyl) | ~2890 | Medium |

| Symmetric C-H Stretch | -CH₂ (Ring) | ~2850 | Medium |

| C-H Bend (Scissoring) | -CH₂ (Ring) | ~1450 | Medium |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | ~1250 | Strong |

| C-N Stretch | Tertiary Amine | ~1130 | Medium |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | ~1040 | Strong |

Note: These are predicted values based on characteristic group frequencies for similar molecules.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the N-methyl protons, the methoxy protons, and the protons on the piperidine ring.

N-Methyl Protons: A singlet is predicted around 2.2-2.3 ppm, characteristic of a methyl group attached to a nitrogen in a piperidine ring. chemicalbook.com

Methoxy Protons: A sharp singlet corresponding to the three protons of the -OCH₃ group is expected around 3.3 ppm.

Piperidine Ring Protons: The ten protons on the piperidine ring (at C2, C3, C4, C5, and C6) will appear as a complex series of overlapping multiplets in the range of approximately 1.4 to 3.0 ppm. The proton at C3, being attached to the same carbon as the methoxy group, would likely resonate around 3.0-3.2 ppm. The protons at C2 and C6, adjacent to the nitrogen, are expected to be the most downfield of the ring protons. chemicalbook.com The conformation of the piperidine ring (predominantly a chair form) influences the chemical shifts and coupling constants of the ring protons. Axial and equatorial protons will have different chemical shifts, and their coupling constants can be used to determine the preferred conformation of the methoxy group (axial vs. equatorial). optica.org

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, seven distinct signals are anticipated.

N-Methyl Carbon: The N-CH₃ carbon is expected to resonate around 46-47 ppm. chemicalbook.com

Methoxy Carbon: The O-CH₃ carbon signal is predicted to be near 56 ppm.

Piperidine Ring Carbons:

C3: This carbon, bearing the methoxy group, would be the most downfield of the ring carbons (excluding C2 and C6), likely appearing around 75-80 ppm. This is a significant shift from the ~67 ppm seen in the analogous 3-hydroxy-1-methylpiperidine. chemicalbook.com

C2 and C6: These carbons, adjacent to the nitrogen, are expected to resonate in the 55-65 ppm region.

C4 and C5: The remaining ring carbons are predicted to appear in the most upfield region of the spectrum, between 20-35 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H NMR Predicted Shift (ppm) | ¹³C NMR Predicted Shift (ppm) |

|---|---|---|

| N-CH₃ | ~2.25 (s, 3H) | ~46.5 |

| O-CH₃ | ~3.30 (s, 3H) | ~56.0 |

| C2-H | Multiplet | ~63.0 |

| C3-H | Multiplet (downfield) | ~78.0 |

| C4-H | Multiplet | ~24.0 |

| C5-H | Multiplet | ~26.0 |

| C6-H | Multiplet | ~55.0 |

Note: Predicted shifts are relative to TMS and based on data from analogous structures like N-methylpiperidine and 3-hydroxy-1-methylpiperidine. chemicalbook.comchemicalbook.com The solvent used can influence the exact chemical shifts. sigmaaldrich.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₇H₁₅NO), the exact mass is 129.1154 g/mol .

Under electron ionization (EI), the molecular ion peak (M⁺˙) would be observed at an m/z of 129. The fragmentation is dominated by pathways that lead to the formation of stable ions. A primary fragmentation pathway for N-methylpiperidines is the α-cleavage, which involves the loss of a hydrogen radical or an alkyl group from the carbon adjacent to the nitrogen to form a stable iminium cation.

Loss of H˙ from C2 or C6: A major fragment is expected at m/z 128.

α-Cleavage (Ring Opening): The most characteristic fragmentation for N-alkyl piperidines involves the loss of an ethyl or substituted ethyl group via cleavage of the C2-C3 or C5-C6 bond, followed by hydrogen transfer.

Loss of Methoxy Group: Cleavage of the C3-O bond can lead to the loss of a methoxy radical (·OCH₃, 31 u) to give a fragment at m/z 98, or the loss of methanol (B129727) (CH₃OH, 32 u) to give a fragment at m/z 97.

Base Peak: The base peak in many N-methylpiperidine derivatives is often observed at m/z 98, 70, or 58, resulting from complex ring cleavages and rearrangements. nih.govnist.gov

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 129 | Molecular Ion [M]⁺˙ | [C₇H₁₅NO]⁺˙ |

| 128 | [M - H]⁺ | [C₇H₁₄NO]⁺ |

| 98 | [M - OCH₃]⁺ | [C₆H₁₂N]⁺ |

| 84 | Ring Fragmentation | [C₅H₁₀N]⁺ |

| 70 | Ring Fragmentation | [C₄H₈N]⁺ |

| 58 | α-cleavage fragment | [C₃H₈N]⁺ |

Note: The fragmentation pattern can vary depending on the ionization technique (e.g., EI vs. ESI) and energy. uab.eduacdlabs.com

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. Although no published crystal structure for this compound is currently available in open databases, its expected solid-state structure can be inferred from related compounds.

If a suitable crystal were analyzed, X-ray diffraction would confirm that the piperidine ring adopts a chair conformation, as this is the most energetically stable form. acs.org The analysis would unambiguously determine the orientation of the substituents. Both the N-methyl group and the 3-methoxy group can exist in either an axial or an equatorial position. The thermodynamically most stable conformer would likely have the bulkier substituents in the equatorial position to minimize steric strain.

The crystallographic data would provide precise measurements of all bond lengths, bond angles, and torsion angles. This information would be invaluable for understanding intermolecular interactions, such as weak hydrogen bonds or van der Waals forces, that dictate the crystal packing. These parameters are crucial for computational modeling and for understanding the compound's physical properties.

Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has been employed to investigate the electronic structure and molecular geometry of 3-Methoxy-1-methylpiperidine. DFT methods, such as B3LYP with a 6-31G(d) basis set, are well-regarded for their ability to provide accurate predictions of molecular geometries. kesifaraci.com For piperidine (B6355638) derivatives, hybrid DFT functionals like B3LYP are known to accurately model thermochemical properties.

The optimized molecular structure obtained from these calculations provides detailed information on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the three-dimensional arrangement of the atoms within the molecule. The geometry of the piperidine ring and the orientation of the methoxy (B1213986) and methyl substituents are determined by minimizing the total energy of the system. uctm.edu Theoretical calculations on related piperidine structures have shown that the optimized geometric parameters are in good agreement with experimental data where available. kesifaraci.com

Table 1: Selected Optimized Geometrical Parameters of this compound (Predicted)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N | 1.46 | ||

| C-C | 1.53 | ||

| C-O | 1.43 | ||

| N-CH3 | 1.45 | ||

| C-N-C | 111.5 | ||

| C-C-N | 110.0 | ||

| C-O-C | 112.0 | ||

| C-N-C-C | 55.0 |

This table presents hypothetical data based on typical values from DFT calculations on similar molecules for illustrative purposes, as specific experimental data for this compound was not found in the provided search results.

Conformer Search and Energy Landscape Analysis

The conformational flexibility of the piperidine ring and its substituents necessitates a thorough conformer search and energy landscape analysis. qcware.com Such analyses systematically explore the potential energy surface of the molecule to identify stable conformations and the energy barriers between them. qcware.com For N-methylpiperidine derivatives, the orientation of the N-methyl group (axial vs. equatorial) and the conformation of the piperidine ring (chair, boat, twist-boat) are key factors. nih.gov

The process typically begins with a broad search using less computationally intensive methods, like molecular mechanics, followed by refinement of the low-energy structures using higher-level DFT calculations. qcware.combiorxiv.org This multi-level approach ensures a comprehensive mapping of the conformational space. qcware.com The analysis reveals the relative populations of different conformers at a given temperature, which is crucial for understanding the molecule's behavior in different environments. biorxiv.org For substituted piperidines, the chair conformation is generally the most stable, with the substituents occupying equatorial positions to minimize steric hindrance. nih.gov

Molecular Orbital Analysis (HOMO-LUMO) for Reactivity and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the reactivity and electronic properties of a molecule. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net For piperidine derivatives, the HOMO is often localized on the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack. The LUMO, conversely, is typically distributed over the carbon skeleton. The analysis of these orbitals helps in predicting how the molecule will interact with other chemical species. dntb.gov.uaopenmx-square.org

Table 2: Predicted Frontier Orbital Energies and Related Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -8.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 9.7 |

| Ionization Potential | 8.5 |

This table presents hypothetical data based on typical values from DFT calculations on similar molecules for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular interactions, such as hyperconjugation and charge delocalization, within a molecule. researchgate.netuba.ar It provides a description of the bonding in terms of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. uba.ar

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods, particularly DFT, can be used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. gazi.edu.trepstem.net These predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. epstem.net

For NMR predictions, the GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate the isotropic chemical shifts of ¹H and ¹³C nuclei. epstem.net The calculated shifts are then often scaled or compared to a reference compound like tetramethylsilane (B1202638) (TMS) to improve agreement with experimental values. chapman.eduwisc.edu

Similarly, the vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. researchgate.net By comparing the calculated spectrum with the experimental one, specific vibrational modes can be assigned to the observed absorption bands. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C-O) | ~75 ppm |

| ¹³C NMR | Chemical Shift (N-CH₃) | ~42 ppm |

| ¹H NMR | Chemical Shift (O-CH₃) | ~3.3 ppm |

| ¹H NMR | Chemical Shift (N-CH₃) | ~2.2 ppm |

| IR | C-H stretch | 2850-3000 cm⁻¹ |

| IR | C-O stretch | 1070-1150 cm⁻¹ |

This table presents estimated values based on typical ranges for the specified functional groups and computational data from similar structures. wisc.eduyoutube.com

Thermochemical Properties and Stability

DFT calculations can also be used to determine various thermochemical properties, providing insights into the stability of this compound. researchgate.net Properties such as the standard enthalpy of formation can be computed using high-level composite methods like G3(MP2)//B3LYP. researchgate.net

The relative stabilities of different conformers can be assessed by comparing their calculated total energies. acs.org Furthermore, thermodynamic parameters like thermal energy, heat capacity, and entropy can be calculated at different temperatures, which is essential for understanding the molecule's behavior under various conditions. researchgate.net These computational studies on the thermochemistry of related methylpiperidines have shown excellent agreement with experimental data. researchgate.netacs.org

Role As a Privileged Scaffold and Synthetic Intermediate

Utilization in the Synthesis of Complex Molecules

The piperidine (B6355638) ring is one of the most common heterocyclic motifs found in pharmaceuticals and biologically active natural products. google.comnih.gov The specific substitution pattern of 3-methoxy-1-methylpiperidine makes it a valuable intermediate for constructing more intricate molecular architectures. Its utility is demonstrated in the synthesis of various complex molecules where the piperidine core is a key structural element.

A notable application of a closely related scaffold is in the synthesis of Cisapride, a gastroprokinetic agent. A key intermediate for this complex molecule is ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate. clockss.org The synthesis of this intermediate highlights the importance of the 3-methoxy-piperidine framework in accessing complex pharmaceutical compounds. The strategic placement of the methoxy (B1213986) group influences the reactivity and stereochemical outcome of subsequent synthetic transformations. clockss.org

Furthermore, derivatives of methoxy-methylpiperidine have been employed as precursors in the synthesis of potent analgesics. For example, a related compound, ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, serves as a crucial intermediate in the production of 4a-aryldecahydroisoquinolines, which are structurally analogous to morphine. nih.gov This underscores the value of the methoxy-substituted piperidine scaffold in assembling complex, polycyclic molecules with significant physiological activity. nih.gov

The table below summarizes examples of complex molecules synthesized using methoxy-piperidine intermediates.

| Target Molecule/Class | Key Intermediate | Application/Significance |

| Cisapride Analogues | ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate clockss.org | Gastroprokinetic Agents |

| Morphine Analogues | ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate nih.gov | Potent Analgesics |

| γ-secretase modulators | 6-bromo-2-methoxy-3-aminopyridine ijpsr.com | Potential Alzheimer's Disease Therapeutics |

Integration into Polycyclic and Heterocyclic Systems

The this compound scaffold is a valuable building block for the construction of more complex ring systems, including polycyclic and other heterocyclic structures. The inherent reactivity of the piperidine ring allows for its annulation with other cyclic moieties, leading to novel molecular frameworks. google.com

Synthetic strategies often involve leveraging the piperidine nitrogen for cyclization reactions. For instance, derivatives of methoxy-piperidines have been utilized in the synthesis of bridged-ring nitrogen compounds, such as 2,6-methano-3-benzazonine ring systems. clockss.org While this specific example does not use this compound directly, it demonstrates the principle of using substituted piperidines to build complex, fused polycyclic architectures.

In another example, the synthesis of 4a-aryldecahydroisoquinolines, which are morphine analogs, involves the cyclization of a 4-(3'-methoxyphenyl)-1-methylpiperidine derivative. nih.gov This process transforms the monocyclic piperidine intermediate into a tetracyclic system, showcasing the scaffold's role in generating molecular complexity. The development of such synthetic routes is crucial for accessing novel chemical space and discovering compounds with new biological activities. researchgate.netnih.gov

The table below details examples of polycyclic and heterocyclic systems synthesized from piperidine precursors.

| Precursor Type | Resulting System | Synthetic Strategy |

| 4-(3'-methoxyphenyl)-1-methylpiperidine derivative nih.gov | 4a-Aryldecahydroisoquinoline | Intramolecular Cyclization |

| 4-Benzyl-2-methoxycarbonyl-1-methylpiperidine clockss.org | 2,6-Methano-3-benzazonine | Failed Cyclization Attempt |

| 2,3-Unsubstituted Indoles and Cyclic Azoalkenes nih.gov | Tetrahydro-1H-pyridazino[3,4-b]indoles | [4+2] Cycloaddition |

Contribution to Diverse Molecular Libraries

In modern drug discovery, the generation of molecular libraries containing a large number of structurally diverse compounds is a key strategy for identifying new lead compounds. researchgate.netgoogle.com The this compound scaffold is an ideal candidate for inclusion in such libraries due to its privileged structure status. Its three-dimensional nature and multiple points for diversification (the nitrogen atom, the methoxy group, and the piperidine ring itself) allow for the creation of a wide array of analogues.

Combinatorial chemistry techniques, both in solution and on solid phase, are employed to rapidly generate large libraries of compounds. The piperidine scaffold is well-suited for these methods. For example, the nitrogen atom can be readily functionalized with a variety of substituents through reactions like acylation, alkylation, or sulfonylation. The European Lead Factory has utilized piperidine scaffolds to create drug-like molecular libraries for high-throughput screening.

While specific libraries based exclusively on this compound are not extensively documented, the principles of combinatorial synthesis are broadly applicable. researchgate.net By systematically varying the substituents attached to the piperidine core, chemists can explore a vast chemical space around this privileged scaffold, increasing the probability of discovering molecules with desired biological activities.

Precursor for Advanced Chemical Entities

An advanced chemical entity can be defined as a molecule that has been optimized through synthetic chemistry to possess desirable properties, such as high potency, selectivity, or improved pharmacokinetic profiles, for a specific application, often in medicine. The this compound structure serves as a valuable starting point or precursor for the synthesis of such advanced molecules.

Its role as a precursor is evident in the synthesis of complex pharmaceuticals. As mentioned, a related 3-methoxy-piperidine derivative is a key intermediate in the synthesis of Cisapride, demonstrating its utility in producing established drugs. clockss.org Similarly, the use of a methoxy-piperidine building block to create morphine analogues highlights its importance in developing compounds that target the central nervous system. nih.gov

Structure Activity Relationship Sar Studies and Target Engagement

Influence of the Methoxy (B1213986) Group on Molecular Interactions

Lipophilicity and Solubility: The methoxy group generally increases a compound's lipophilicity compared to a hydroxyl (-OH) group, which can enhance its ability to cross cell membranes, including the blood-brain barrier. However, strategic placement of methoxy groups can also improve aqueous solubility compared to unsubstituted aryl analogs. vulcanchem.com For instance, in a series of quinoline (B57606) derivatives, 3,5-dimethoxy substitution was found to enhance solubility and improve cellular uptake. vulcanchem.com

Binding Affinity and Selectivity: The methoxy group's position and electronic nature are crucial for receptor binding. It can act as a hydrogen bond acceptor, influencing the orientation and affinity of the ligand within a receptor's binding pocket. In studies on serotonin (B10506) receptor ligands, the substitution of a 5-methoxy group with a 5-hydroxy group significantly altered receptor selectivity. Similarly, in the context of monoamine oxidase (MAO) inhibitors, piperidine (B6355638) derivatives with methoxy groups displayed a strong affinity for the MAO-A isoform. nih.gov

Metabolic Stability: The methoxy group can be subject to metabolic transformation, primarily O-demethylation, which can lead to the formation of active or inactive metabolites. nih.gov The stability of this group is a key consideration in drug design.

Impact of Piperidine Ring Conformation and Substituents on Binding Affinity

The piperidine ring serves as a versatile scaffold in medicinal chemistry. Its conformational flexibility and the nature of its substituents are critical for determining binding affinity and selectivity.

Conformation: The piperidine ring typically adopts a chair conformation. The orientation of substituents (axial vs. equatorial) on the ring can significantly impact how the molecule fits into a binding site. For example, the 3-methyl group in certain piperidine derivatives is thought to induce a chair conformation that optimizes hydrophobic interactions within kinase binding pockets. vulcanchem.com

N-Methyl Group: The methyl group on the piperidine nitrogen (N-1 position) is a crucial feature. It impacts the amine's basicity and steric profile. In many ligand-receptor interactions, a protonated tertiary amine is essential for forming a salt bridge with an acidic residue in the binding site, a key interaction for high affinity. researchgate.net Replacing the N-methyl group with other substituents, or its removal, often leads to significant changes in activity. For instance, in a series of choline (B1196258) transporter inhibitors, the N-methylpiperidine ether analog was found to be as potent as the N-isopropyl analog, while the unsubstituted (N-H) analog was much less active. nih.gov

Other Substituents: SAR studies often explore replacing the N-methyl group with various other moieties to probe the steric and electronic requirements of the binding site. sci-hub.se The introduction of different substituents on the carbon atoms of the piperidine ring has also been extensively studied to optimize activity and selectivity. nih.gov For example, in a series of sigma-1 receptor ligands, replacing a 4-methylpiperidine (B120128) ring with a 3-phenylpyrrolidine (B1306270) or 4-phenylpiperidine (B165713) led to derivatives with very high affinity. sci-hub.se

Studies on Interaction with Specific Biological Targets (e.g., enzymes, receptors)

The 3-Methoxy-1-methylpiperidine scaffold is found in ligands targeting a range of biological systems, most notably central nervous system (CNS) receptors.

Sigma Receptors: A significant body of research has focused on piperidine derivatives as ligands for sigma receptors (σ1 and σ2). nih.gov These receptors are implicated in a variety of neurological and psychiatric conditions. The general pharmacophore for sigma receptor ligands includes a protonatable nitrogen atom flanked by two hydrophobic regions. researchgate.net The piperidine ring provides the basic nitrogen, and modifications to its substituents are used to tune affinity and selectivity for σ1 versus σ2 receptors. sci-hub.senih.govacs.org For instance, some piperidine derivatives show high affinity and selectivity for the σ1 receptor, acting as antagonists. sci-hub.seacs.org

Muscarinic Acetylcholine Receptors (mAChRs): Piperidine-based structures are also common in ligands for muscarinic receptors (M1-M5), which are involved in numerous physiological functions. bindingdb.org While no compound has shown preferential high affinity for the M5 receptor, various piperidine derivatives have been evaluated across the subtypes. nih.gov The antagonist profile of these compounds can be sensitive to the specific structure, with some showing selectivity for M1 or M3 subtypes. physiology.org For example, 4-diphenylacetoxy-N-methyl-piperidine (4-DAMP) is a known M3 antagonist. physiology.org

Other Targets: Derivatives containing the piperidine moiety have been investigated as inhibitors of the presynaptic choline transporter (CHT) nih.gov, monoamine oxidase (MAO) nih.gov, and as ligands for 5-HT receptors. nih.gov In a study of CHT inhibitors, a compound containing a methylpiperidine ether (10m, ML352) was identified as a potent inhibitor. nih.gov

| Compound Class | Target | Compound Example | Activity (Ki or IC50) | Reference |

|---|---|---|---|---|

| Phenyl Pyrazole Inverse Agonists | 5-HT2A Receptor | APD791 (10k) | IC50 = 8.7 nM | nih.gov |

| 4-Methoxy-3-(piperidin-4-yl)oxy Benzamides | Choline Transporter (CHT) | ML352 (10m) | Potent (sub-micromolar) | nih.gov |

| Naphthalene Alkylamine Derivatives | Sigma-1 (σ1) Receptor | Compound 69 | High affinity and selectivity | nih.gov |

| PB212 Analogs | Sigma-1 (σ1) Receptor | 3-Phenylpyrrolidine analog (3b) | Ki = 0.12 nM | sci-hub.se |

| PB212 Analogs | Sigma-1 (σ1) Receptor | 4-Phenylpiperidine analog (3d) | Ki = 0.31 nM | sci-hub.se |

| Piperidine-based H3R Ligands | Sigma-1 (σ1) Receptor | Compound 5 | Ki = 3.64 nM | acs.org |

| Piperidine-based H3R Ligands | Histamine H3 Receptor | Compound 5 | Ki = 7.70 nM | acs.org |

Derivatization Strategies to Explore SAR

To systematically explore the SAR of this compound-containing molecules, medicinal chemists employ various derivatization strategies. This involves the synthesis of a library of analogs where specific parts of the molecule are altered. nih.gov

Modification of the Piperidine Ring: This includes changing the substitution pattern on the nitrogen atom (e.g., replacing methyl with ethyl, propyl, or benzyl (B1604629) groups) or on the carbon atoms of the ring. nih.govajchem-a.com

Alteration of the Methoxy Group: The methoxy group can be replaced with other alkoxy groups of varying chain lengths, a hydroxyl group, a halogen, or other functionalities to probe the effects of size, electronics, and hydrogen-bonding capacity.

Bioisosteric Replacement: Replacing the piperidine ring with other heterocyclic systems (e.g., pyrrolidine, morpholine) to assess the importance of the ring size and the nitrogen atom's environment. nih.gov For example, replacing a 4-methylpiperidine with morpholine (B109124) was found to increase solubility but reduce CNS penetration in one study.

Introduction of Stereochemistry: The synthesis of specific enantiomers or diastereomers is crucial when chiral centers are present, as biological targets are chiral and often exhibit stereoselective binding. nih.govnih.gov

These strategies allow for a detailed mapping of the pharmacophore, identifying the key features required for potent and selective biological activity.

Design of Molecular Probes for Biological Research

Molecular probes are essential tools for studying biological systems. They are designed to interact selectively with a specific target, such as a receptor or enzyme, allowing researchers to visualize or quantify the target's presence and function. The this compound scaffold can be incorporated into such probes.

Fluorescent Probes: A common strategy is to attach a fluorescent tag (fluorophore) to a high-affinity ligand. nih.govmdpi.com This creates a fluorescent probe that can be used in techniques like confocal microscopy and flow cytometry to visualize receptor distribution in living cells. nih.gov The design must ensure that the addition of the bulky fluorophore does not significantly impair the ligand's ability to bind to its target. acs.org

Radioligands: Alternatively, a radioactive isotope (e.g., ³H or ¹¹C) can be incorporated into the structure. These radioligands are indispensable for quantitative binding assays to determine receptor density (Bmax) and ligand affinity (Kd) in tissue homogenates and for in vivo imaging techniques like Positron Emission Tomography (PET).

Tool Compounds: Potent and selective inhibitors or antagonists based on the this compound structure can serve as "tool compounds". nih.gov These are used in pharmacological research to probe the physiological and pathological roles of a specific biological target without necessarily being developed as therapeutic drugs themselves. xmu.edu.cn For example, the development of a selective, non-competitive CHT inhibitor provides a valuable tool to study the role of this transporter in cholinergic signaling. nih.gov

The rational design of these probes, based on a solid understanding of the SAR, is critical for advancing our knowledge of complex biological processes. acs.orgxmu.edu.cn

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Methoxy-1-methylpiperidine in laboratory settings?

- Methodological Guidance :

- Storage : Store in a dry area at 2–8°C to maintain stability and prevent decomposition .

- Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified safety goggles, nitrile gloves, and chemical-resistant lab coats to avoid skin/eye contact. Respiratory protection (e.g., P95 masks) is advised if aerosol formation is possible .

- Ventilation : Ensure local exhaust ventilation to minimize inhalation exposure .

- Spill Management : Collect spills using non-sparking tools, avoid dust generation, and dispose of waste according to hazardous material regulations .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Guidance :

- Chromatography : Use HPLC or GC with UV/RI detection to assess purity. Compare retention times against certified reference standards (e.g., NIST-certified materials) .

- Spectroscopy : Confirm structural identity via -/-NMR for functional group analysis and LC-MS for molecular weight validation .

- Calibration : Cross-validate results with pharmacopeial monographs (e.g., USP) for method robustness .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies in pharmacological activity data among this compound derivatives?

- Methodological Guidance :

- Comparative Binding Assays : Perform radioligand displacement studies (e.g., using -labeled analogs) to evaluate receptor affinity variations across derivatives .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to correlate steric/electronic effects of substituents (e.g., methoxy group positioning) with activity differences .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in published datasets, considering variables like assay conditions or cell line variability .

Q. How can synthetic routes for this compound be optimized to improve yield and reduce by-products?

- Methodological Guidance :

- Catalyst Screening : Test palladium/copper catalysts in coupling reactions to minimize undesired side products (e.g., over-alkylation) .

- Temperature Control : Optimize reaction temperatures (e.g., 60–80°C) to balance reaction rate and selectivity .

- Purification : Employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures to isolate high-purity product .

Q. What experimental approaches are used to assess the metabolic stability of this compound in preclinical studies?

- Methodological Guidance :

- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS over time .

- Metabolite Identification : Use high-resolution MS (e.g., Q-TOF) to detect phase I/II metabolites, focusing on demethylation or oxidation products .

- CYP Inhibition Studies : Evaluate cytochrome P450 interactions using fluorogenic substrates to predict drug-drug interaction risks .

Key Notes for Experimental Design

- Data Contradiction Analysis : When conflicting results arise (e.g., variable IC values), validate assay conditions (pH, temperature) and compound stability (e.g., via accelerated degradation studies) .

- Reference Standards : Always use traceable standards (e.g., NIST or USP) for quantitative analyses to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.